molecular formula C4H8O4 B12708778 L-Erythrofuranose, (S)- CAS No. 1932326-49-2

L-Erythrofuranose, (S)-

Cat. No.: B12708778
CAS No.: 1932326-49-2
M. Wt: 120.10 g/mol
InChI Key: FMAORJIQYMIRHF-HZLVTQRSSA-N
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Description

L-Erythrofuranose, (S)- is a stereoisomer of erythrofuranose, a type of furanose sugar. Furanose sugars are five-membered ring structures that are commonly found in various biological molecules. L-Erythrofuranose, (S)- is particularly interesting due to its unique stereochemistry, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Erythrofuranose, (S)- can be synthesized through several methods. One common approach involves the degradation of 2,3-O-isopropylidene-L-rhamnofuranose to L-erythrose, followed by chain elongation and subsequent cyclization to form L-Erythrofuranose, (S)- . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of L-Erythrofuranose, (S)- often involves microbial biotransformation and enzymatic catalysis. These methods are preferred due to their efficiency and the ability to produce the compound in large quantities . The use of genetically engineered microorganisms can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: L-Erythrofuranose, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the stereochemistry of the compound, which can affect the reactivity of different functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of L-Erythrofuranose, (S)- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Erythrofuranose, (S)- can lead to the formation of lactones, while reduction can yield various alcohols .

Scientific Research Applications

L-Erythrofuranose, (S)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in various metabolic pathways. In medicine, derivatives of L-Erythrofuranose, (S)- have been evaluated for their antiviral activity, particularly against herpesviruses . In industry, it is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of L-Erythrofuranose, (S)- involves its interaction with specific molecular targets. For example, in its antiviral applications, it has been shown to inhibit viral DNA processing, which prevents the replication of the virus . The exact pathways involved can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

L-Erythrofuranose, (S)- can be compared with other furanose sugars such as D-erythrofuranose and ribofuranose. One of the key differences is its stereochemistry, which can influence its reactivity and interactions with other molecules. For example, L-Erythrofuranose, (S)- has been shown to have different antiviral activity profiles compared to its D-isomer . Other similar compounds include various ribofuranosides, which are commonly found in nucleic acids and have important biological functions .

Conclusion

L-Erythrofuranose, (S)- is a fascinating compound with unique stereochemistry that influences its reactivity and interactions Its various preparation methods, chemical reactions, and scientific research applications make it a valuable compound in chemistry, biology, medicine, and industry

Properties

CAS No.

1932326-49-2

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

(2S,3S,4S)-oxolane-2,3,4-triol

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m0/s1

InChI Key

FMAORJIQYMIRHF-HZLVTQRSSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](O1)O)O)O

Canonical SMILES

C1C(C(C(O1)O)O)O

Origin of Product

United States

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